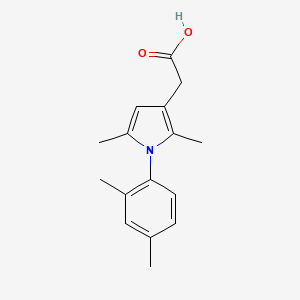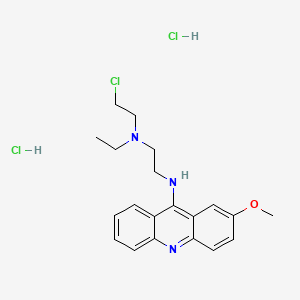
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular pathways involved may include the inhibition of specific enzymes or receptors critical for cell growth and survival.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as:
- 1,2,3,4-Tetrahydro-1-methyl-β-carboline-3-carboxylic acid
- 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propiedades
Número CAS |
40431-47-8 |
|---|---|
Fórmula molecular |
C13H17ClN4O |
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c1-17-5-4-12-10(7-17)9-6-8(13(18)16-14)2-3-11(9)15-12;/h2-3,6,15H,4-5,7,14H2,1H3,(H,16,18);1H |
Clave InChI |
KCLOKJGLYIPHEP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



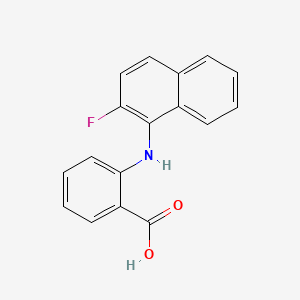
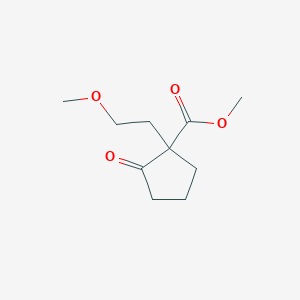
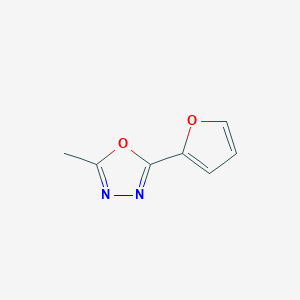
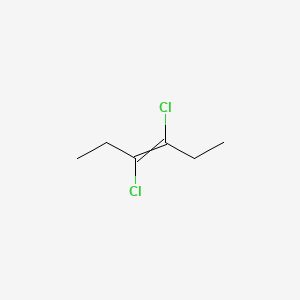

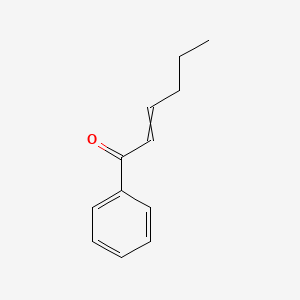
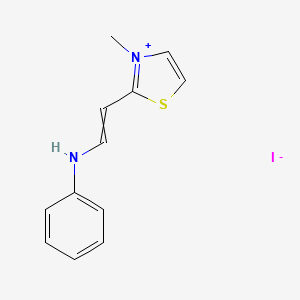
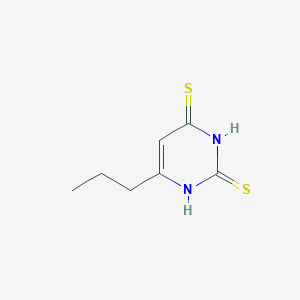
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)

